An In-depth Technical Guide to the Chemical Properties of Direct Red 26
An In-depth Technical Guide to the Chemical Properties of Direct Red 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Direct Red 26 (C.I. 29190), a double azo dye. The information is compiled to assist in research, scientific investigation, and development applications where this compound may be of interest.
Core Chemical Identity
Direct Red 26, also known by synonyms such as Direct Red 8BSA and Direct Fast Scarlet 8BSA, is a water-soluble dye belonging to the double azo class.[1] Its fundamental chemical and physical identifiers are summarized in the table below.
| Property | Value | Reference |
| CI Name | Direct Red 26 | [1] |
| CI Number | 29190 | [1] |
| CAS Number | 3617-80-7 | [1] |
| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | [1] |
| Molecular Weight | 938.81 g/mol | |
| Appearance | Red powder | |
| Chemical Class | Double Azo Dye |
Chemical Structure
The chemical structure of Direct Red 26 is characterized by the presence of two azo groups (-N=N-), which are the primary chromophores responsible for its red color. The molecule also contains multiple sulfonic acid groups, which impart water solubility, a key characteristic of direct dyes.
Figure 1: A conceptual diagram illustrating the key functional components of the Direct Red 26 molecule based on its manufacturing process.
Physicochemical Properties
Solubility
Stability
The stability of Direct Red 26 is a critical parameter for its practical applications and toxicological assessment. Key aspects of its stability include:
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pH Stability: Azo dyes can exhibit color changes with significant shifts in pH due to protonation or deprotonation of functional groups. While specific data on the degradation kinetics of Direct Red 26 at different pH values is limited, a study on another direct dye, Direct Red 23, indicated that decolorization efficiency was pH-dependent, with maximum efficiency at pH 9.
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Thermal Stability: The thermal degradation of dyes is an important consideration. For azo dyes, high temperatures can lead to the cleavage of the azo bond and other structural changes. Studies on other red dyes have shown that thermal degradation typically follows first-order kinetics.
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Light Stability (Photostability): Azo dyes are known to be susceptible to fading upon exposure to light, particularly UV radiation. The photostability is a measure of a dye's resistance to photodegradation. While a specific photostability quantum yield for Direct Red 26 has not been found, this is a crucial property for any application where color fastness is required.
Reactivity
The reactivity of Direct Red 26 is largely dictated by its azo linkages and aromatic structures.
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Reaction with Oxidizing Agents: The azo bond is susceptible to cleavage by strong oxidizing agents. For instance, sodium hypochlorite (bleach) is known to decolorize azo dyes by breaking the -N=N- double bond, which is the primary chromophore. This reaction leads to the formation of smaller, often colorless, aromatic compounds.
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Reaction with Reducing Agents: Reducing agents, such as sodium dithionite (Na₂S₂O₄), can also cleave the azo bond, typically yielding aromatic amines. This reaction is a common method for the reductive decolorization of azo dyes in wastewater treatment.
Spectroscopic Properties
The color of Direct Red 26 is due to its absorption of light in the visible region of the electromagnetic spectrum. Azo dyes typically exhibit strong absorption bands in the visible region. While a specific UV-Visible absorption spectrum for Direct Red 26 in water was not found in the available literature, azo dyes with extended conjugation generally have absorption maxima (λmax) in the 400-600 nm range. The exact λmax would be influenced by the specific aromatic structures and substituents present in the molecule.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties of dyes like Direct Red 26.
Determination of Aqueous Solubility
Objective: To quantify the solubility of Direct Red 26 in water at a specific temperature.
Methodology:
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Preparation of Supersaturated Solution: Add an excess amount of Direct Red 26 powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C).
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Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
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Separation of Undissolved Solid: Allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.45 µm) to remove any suspended particles.
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Quantification: Dilute the filtered supernatant with a known volume of deionized water to a concentration that falls within the linear range of a UV-Visible spectrophotometer.
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Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Direct Red 26.
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Calculation: Calculate the concentration of the dye in the original saturated solution using a pre-established calibration curve of absorbance versus concentration. The solubility is then expressed in g/L.
Figure 2: Experimental workflow for determining the aqueous solubility of a dye.
Assessment of pH Stability
Objective: To evaluate the degradation kinetics of Direct Red 26 at different pH values.
Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
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Preparation of Dye Solutions: Prepare a stock solution of Direct Red 26 of known concentration. Add a small aliquot of the stock solution to each buffer solution to achieve the desired initial concentration.
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Incubation: Store the solutions in sealed containers at a constant temperature in the dark to prevent photodegradation.
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Sampling and Analysis: At regular time intervals, withdraw a sample from each solution and measure its absorbance at the λmax using a UV-Visible spectrophotometer.
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Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time for each pH value. If the degradation follows first-order kinetics, the plot will be linear.
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Kinetic Parameters: Determine the degradation rate constant (k) from the slope of the line. The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693/k.
Evaluation of Photostability
Objective: To determine the rate of photodegradation of Direct Red 26 upon exposure to a specific light source.
Methodology:
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Preparation of Dye Solution: Prepare a solution of Direct Red 26 of known concentration in a suitable solvent (e.g., water).
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Light Exposure: Place the solution in a quartz cuvette and expose it to a controlled light source (e.g., a xenon lamp with appropriate filters to simulate sunlight or a specific UV wavelength). A control sample should be kept in the dark at the same temperature.
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Spectroscopic Monitoring: At regular time intervals, record the full UV-Visible absorption spectrum of the solution.
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Data Analysis: Monitor the decrease in absorbance at the λmax over time.
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Quantum Yield Calculation (Advanced): For a more quantitative measure, the photobleaching quantum yield can be determined by measuring the photon flux of the light source and the number of dye molecules degraded over a specific time.
Conclusion
Direct Red 26 is a complex double azo dye with properties largely defined by its molecular structure. Its water solubility is a key feature for its use as a direct dye. While specific quantitative data on its solubility, stability, and reactivity are not extensively available in public literature, its chemical behavior can be inferred from the general properties of azo dyes. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, which is essential for its application in research and development and for understanding its environmental fate and toxicological profile. Further research to quantify the physicochemical parameters of Direct Red 26 would be beneficial for a more complete understanding of this compound.
